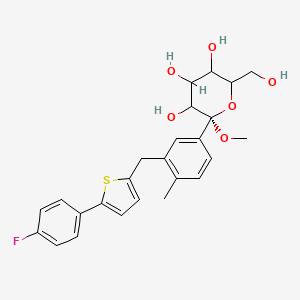![molecular formula C19H24ClNO2 B14790665 (2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)
(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a biphenyl group and an amino acid derivative, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves several steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Amino Acid Derivative Formation: The amino acid derivative can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Coupling of Biphenyl and Amino Acid Derivatives: The final step involves coupling the biphenyl group with the amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the biphenyl group, converting it to a cyclohexyl derivative.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitrated or sulfonated biphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.
Biology
In biological research, this compound can be used to study protein-ligand interactions due to its amino acid derivative. It can serve as a model compound for understanding how similar structures interact with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its biphenyl group is a common motif in drug design, and the amino acid derivative can be modified to enhance biological activity.
Industry
In the industrial sector, (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and nanotechnology.
作用機序
The mechanism of action of (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2R,4S)-Methyl 5-phenyl-4-amino-2-methylpentanoate hydrochloride: Lacks the biphenyl group, making it less hydrophobic.
(2R,4S)-Methyl 5-(4-methoxyphenyl)-4-amino-2-methylpentanoate hydrochloride: Contains a methoxy group, altering its electronic properties.
(2R,4S)-Methyl 5-(4-chlorophenyl)-4-amino-2-methylpentanoate hydrochloride: Contains a chlorine atom, increasing its reactivity in substitution reactions.
Uniqueness
(2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is unique due to its biphenyl group, which provides enhanced hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This makes it a valuable compound for studying complex molecular interactions and designing new pharmaceuticals.
特性
分子式 |
C19H24ClNO2 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
methyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-14(19(21)22-2)12-18(20)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16;/h3-11,14,18H,12-13,20H2,1-2H3;1H |
InChIキー |
JXCBCAOTPDLFLH-UHFFFAOYSA-N |
正規SMILES |
CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)




![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)
![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)

